9H-Purin-2-amine, 6-chloro-9-[2-(1,3-dioxan-5-yl)ethyl]-
Description
9H-Purin-2-amine, 6-chloro-9-[2-(1,3-dioxan-5-yl)ethyl]- is a chlorinated purine derivative characterized by a 6-chloro substitution on the purine ring and a 9-position 2-(1,3-dioxan-5-yl)ethyl side chain. This compound belongs to the purine family, a class of heterocyclic aromatic organic compounds with significant roles in medicinal chemistry. The 1,3-dioxane moiety introduces a cyclic ether structure, which may enhance solubility, metabolic stability, and target-binding specificity compared to simpler alkyl or aryl substituents.
Properties
Molecular Formula |
C11H14ClN5O2 |
|---|---|
Molecular Weight |
283.71 g/mol |
IUPAC Name |
6-chloro-9-[2-(1,3-dioxan-5-yl)ethyl]purin-2-amine |
InChI |
InChI=1S/C11H14ClN5O2/c12-9-8-10(16-11(13)15-9)17(5-14-8)2-1-7-3-18-6-19-4-7/h5,7H,1-4,6H2,(H2,13,15,16) |
InChI Key |
SHHJWNLJYLQGIM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COCO1)CCN2C=NC3=C2N=C(N=C3Cl)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 9H-Purin-2-amine, 6-chloro-9-[2-(1,3-dioxan-5-yl)ethyl]- typically involves multiple steps. . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
9H-Purin-2-amine, 6-chloro-9-[2-(1,3-dioxan-5-yl)ethyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxidation states or reduction to form more reduced derivatives.
Hydrolysis: The dioxane ring can be hydrolyzed under acidic or basic conditions to yield corresponding open-chain compounds.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
9H-Purin-2-amine, 6-chloro-9-[2-(1,3-dioxan-5-yl)ethyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 9H-Purin-2-amine, 6-chloro-9-[2-(1,3-dioxan-5-yl)ethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
6-Chloro-9-[2-(4-nitrophenyl)ethyl]-9H-purine
- Structural Features : Nitrophenyl ethyl group at position 7.
- However, the aromatic nitro group may reduce metabolic stability compared to the dioxane ring in the target compound .
- Applications : Nitro-substituted purines are often explored for antiparasitic or anticancer activity due to their redox-active properties.
9H-Purin-2-amine, 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]- (CAS 669774-90-7)
6-Chloro-8,9-dimethyl-9H-purin-2-amine
- Structural Features : Methyl groups at positions 8 and 9.
- Key Differences : Methylation reduces steric hindrance compared to the dioxane ethyl group but limits hydrogen-bonding interactions. Similarity score: 0.90 to other chloro-methyl purines .
- Applications : Methylated purines are often studied for cytostatic effects in cancer therapy .
Side Chain Modifications and Pharmacokinetics
3-(6-Chloro-9H-purin-9-yl)propan-1-amine
- Structural Features : Propan-1-amine chain at position 9.
9-Butyl-6-((2-chlorobenzyl)thio)-9H-purin-2-amine
- Structural Features : Thioether-linked chlorobenzyl group.
- Key Differences : The thioether group increases nucleophilicity, while the chlorobenzyl moiety enhances lipophilicity. The dioxane ethyl group in the target compound may offer a balance between solubility and membrane permeability .
Data Table: Structural and Functional Comparison
| Compound Name | Substituent at Position 9 | Molecular Weight (g/mol) | Key Biological Activity | Similarity Score (vs. Target) |
|---|---|---|---|---|
| Target Compound | 2-(1,3-dioxan-5-yl)ethyl | ~308* | Under investigation | N/A |
| 6-Chloro-9-[2-(4-nitrophenyl)ethyl]-9H-purine | 2-(4-nitrophenyl)ethyl | 335.7 | Antiparasitic/antitumor | 0.78 |
| 9H-Purin-2-amine, 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]- | 3-(chloromethyl)benzyl | 308.16 | Enzyme inhibition | 0.85 |
| 6-Chloro-8,9-dimethyl-9H-purin-2-amine | 8,9-dimethyl | 199.6 | Cytostatic activity | 0.90 |
*Estimated based on analogous compounds.
Biological Activity
9H-Purin-2-amine, 6-chloro-9-[2-(1,3-dioxan-5-yl)ethyl]- is a purine derivative that has garnered attention for its potential biological activities. This compound is known for its structural similarities to nucleosides and nucleotides, which are crucial in various biological processes. Understanding the biological activity of this compound is essential for its potential applications in medicinal chemistry and pharmacology.
The molecular formula of 9H-Purin-2-amine, 6-chloro-9-[2-(1,3-dioxan-5-yl)ethyl]- is , with a molecular weight of approximately 311.77 g/mol. The compound features a chloro substituent at the 6-position of the purine ring and an ethyl dioxane moiety that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H18ClN5O2 |
| Molecular Weight | 311.77 g/mol |
| CAS Number | 97845-59-5 |
| LogP | 1.78120 |
| Polar Surface Area (PSA) | 88.81 Ų |
Antiviral Properties
Research has indicated that purine derivatives exhibit antiviral activity, particularly against viruses such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The structural similarity of 9H-Purin-2-amine to acyclovir suggests it may possess similar antiviral properties. A study conducted by Barrio et al. demonstrated that modifications on the purine ring can enhance antiviral efficacy, indicating potential pathways for developing effective antiviral agents based on this compound .
Enzyme Inhibition
Purine analogs often act as inhibitors of various enzymes involved in nucleotide metabolism. For instance, studies have shown that compounds with a purine structure can inhibit enzymes such as adenosine deaminase and xanthine oxidase. These enzymes play critical roles in purine metabolism and are targets for therapeutic intervention in conditions like gout and certain cancers .
Anticancer Activity
The anticancer potential of purine derivatives has been explored extensively. Some studies suggest that compounds like 9H-Purin-2-amine can induce apoptosis in cancer cells by interfering with DNA synthesis and repair mechanisms. A notable study highlighted the ability of certain purine derivatives to inhibit cell proliferation in various cancer cell lines, suggesting a promising avenue for cancer treatment .
Case Study 1: Antiviral Screening
In a screening study for antiviral activity, researchers tested several purine derivatives against HSV. The results indicated that compounds with structural modifications at the 6-position exhibited enhanced inhibitory effects on viral replication compared to unmodified purines. This aligns with findings regarding the importance of substituents in determining biological activity .
Case Study 2: Enzyme Inhibition Assay
A series of enzyme inhibition assays were conducted to evaluate the effectiveness of 9H-Purin-2-amine against xanthine oxidase. The compound showed significant inhibition at micromolar concentrations, indicating its potential utility in treating hyperuricemia-related disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
